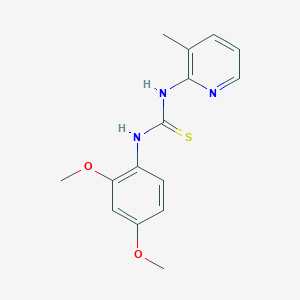
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea, also known as DMPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further research.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. By inhibiting histone deacetylases, N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea may be able to alter gene expression and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been found to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to modulate the immune system, potentially making it a useful treatment for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has several advantages for use in lab experiments. It is a relatively easy compound to synthesize, and it is stable under normal laboratory conditions. Additionally, N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have low toxicity in animal studies. However, there are also limitations to its use. N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea is not water-soluble, which can make it difficult to administer to cells or animals. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine its effectiveness in vivo, as well as its potential side effects. N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea also has potential applications in the treatment of viral infections and inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and identify potential targets for drug development.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea involves the reaction of 2,4-dimethoxyaniline with 3-methyl-2-pyridinecarbonyl isothiocyanate. The resulting product is then purified through recrystallization to obtain N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been found to have various applications in scientific research. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been found to have antiviral properties, with studies showing its effectiveness against the influenza virus. Additionally, N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-5-4-8-16-14(10)18-15(21)17-12-7-6-11(19-2)9-13(12)20-3/h4-9H,1-3H3,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNXUJWCGQLSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4940253.png)
![8-[2-(2-methylphenoxy)ethoxy]quinoline](/img/structure/B4940260.png)
![5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940278.png)
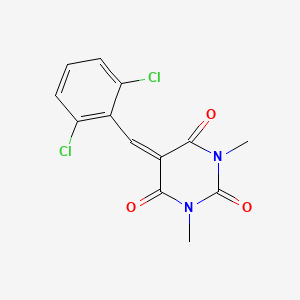
![propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4940288.png)
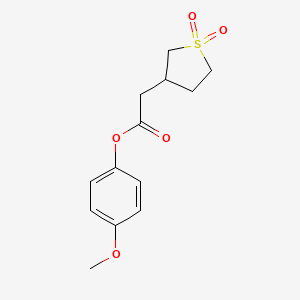
![1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B4940306.png)
![2-cyano-3-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenethioamide](/img/structure/B4940311.png)
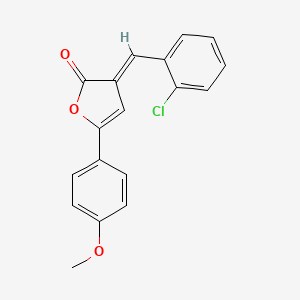
![3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide](/img/structure/B4940315.png)
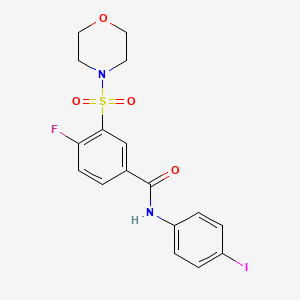
![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine](/img/structure/B4940333.png)
![N-isobutyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B4940341.png)
![ethyl [5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4940342.png)